molecular formula C11H18O4 B8279815 2,2-Dimethylmalonic acid monocyclohexyl ester

2,2-Dimethylmalonic acid monocyclohexyl ester

Cat. No. B8279815
M. Wt: 214.26 g/mol
InChI Key: XCMOVGDBQVKDKT-UHFFFAOYSA-N
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Patent
US08436009B2

Procedure details

To a mixture of 2,2-dimethylmalonic acid t-butyl ester cyclohexyl ester (817 mg) and dichloromethane (7.5 mL), TFA (1.5 mL) was added, and the resulting mixture was stirred at room temperature for 2.5 hours. To the resulting mixture, ethyl acetate (100 mL) was added. The resulting mixture was sequentially washed with water (30 mL) and saturated aqueous sodium chloride solution (30 mL), and dried over anhydrous magnesium sulfate. The resulting mixture was filtered, and toluene (10 mL) was added to the filtrate obtained, after which the filtrate was concentrated under reduced pressure to obtain the captioned compound (571 mg).
Name
2,2-dimethylmalonic acid t-butyl ester cyclohexyl ester
Quantity
817 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7][C:8](=[O:19])[C:9]([CH3:18])([CH3:17])[C:10]([O:12]C(C)(C)C)=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClCCl.C(O)(C(F)(F)F)=O>C(OCC)(=O)C>[CH:1]1([O:7][C:8](=[O:19])[C:9]([CH3:17])([CH3:18])[C:10]([OH:12])=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
2,2-dimethylmalonic acid t-butyl ester cyclohexyl ester
Quantity
817 mg
Type
reactant
Smiles
C1(CCCCC1)OC(C(C(=O)OC(C)(C)C)(C)C)=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The resulting mixture was sequentially washed with water (30 mL) and saturated aqueous sodium chloride solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
ADDITION
Type
ADDITION
Details
toluene (10 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
after which the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(CCCCC1)OC(C(C(=O)O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 571 mg
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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